A Comprehensive Technical Guide to 2,4-Dichloro-5-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications
A Comprehensive Technical Guide to 2,4-Dichloro-5-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of 2,4-dichloro-5-methylbenzohydrazide, a halogenated aromatic hydrazide with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged, this document serves as a foundational resource for its synthesis, purification, characterization, and safe handling. Leveraging established principles of organic chemistry and data from structurally analogous compounds, this guide is designed for researchers, scientists, and drug development professionals seeking to explore the utility of this and related compounds. We will detail a robust two-step synthetic protocol, predict its physicochemical and spectral properties, and discuss its potential as a scaffold in the development of novel therapeutic agents.
Introduction: The Scientific Rationale
Benzohydrazide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a di-chloro substitution pattern on the benzene ring, coupled with a methyl group, is a strategic chemical modification. Halogen atoms, particularly chlorine, can significantly enhance a molecule's lipophilicity, membrane permeability, and metabolic stability, while also providing additional sites for molecular interactions with biological targets. The methyl group can further modulate these properties and provide a steric and electronic influence.
This guide focuses on the synthesis and characterization of 2,4-dichloro-5-methylbenzohydrazide, a compound poised for exploration in drug discovery programs. The protocols and analytical insights provided herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the integrity of the target molecule.
Chemical Identity and Predicted Physicochemical Properties
As of the date of this guide, 2,4-Dichloro-5-methylbenzohydrazide does not have a dedicated CAS number, indicating its status as a novel or less-common research chemical. Its properties can be reliably predicted based on its structure and comparison with related compounds like 2,4-dichlorobenzohydrazide (CAS: 5814-06-2).[1]
| Identifier | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzohydrazide | - |
| Molecular Formula | C₈H₈Cl₂N₂O | Calculated |
| Molecular Weight | 219.07 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid | Analogy |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | Analogy |
| Melting Point | Predicted to be in the range of 150-200 °C | Analogy |
Synthesis of 2,4-Dichloro-5-methylbenzohydrazide
The most direct and reliable synthetic route to 2,4-dichloro-5-methylbenzohydrazide involves a two-step process starting from the commercially available 2,4-dichloro-5-methylbenzoic acid (CAS: 6660-59-9).[2][3] The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by nucleophilic acyl substitution with hydrazine.
Caption: Proposed two-step synthesis of 2,4-dichloro-5-methylbenzohydrazide.
Experimental Protocol: Step 1 - Synthesis of 2,4-Dichloro-5-methylbenzoyl Chloride
Causality: The carboxylic acid group of the starting material is not sufficiently electrophilic to react directly with hydrazine. Conversion to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride is a standard and efficient method to activate the carbonyl group for subsequent nucleophilic attack.[4]
Materials:
-
2,4-dichloro-5-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Anhydrous toluene or dichloromethane (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-5-methylbenzoic acid in the chosen anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-dichloro-5-methylbenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.
Experimental Protocol: Step 2 - Synthesis of 2,4-Dichloro-5-methylbenzohydrazide
Causality: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic nitrogen of hydrazine hydrate. A base is often added to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Crude 2,4-dichloro-5-methylbenzoyl chloride (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Pyridine or Triethylamine (Et₃N) (1.1 eq)
Procedure:
-
In a separate flask, dissolve hydrazine hydrate in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,4-dichloro-5-methylbenzoyl chloride from Step 1 in the same anhydrous solvent.
-
Slowly add the acyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
The crude product will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2,4-dichloro-5-methylbenzohydrazide.
Spectroscopic Characterization and Analysis
The identity and purity of the synthesized 2,4-dichloro-5-methylbenzohydrazide must be confirmed through a combination of spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure.
Caption: Logical workflow for the spectroscopic characterization of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.
-
N-H stretching: Two distinct peaks are expected in the range of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader peak for the -NH- group.[5]
-
C=O stretching (Amide I): A strong absorption band is expected around 1640-1680 cm⁻¹.[6]
-
Aromatic C-H stretching: A peak just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the methyl group.
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (in DMSO-d₆):
-
-NH₂ protons: A broad singlet around 4.5-5.0 ppm.
-
-NH proton: A broad singlet further downfield, typically > 9.0 ppm.[7]
-
Aromatic protons: Two singlets are expected for the two non-equivalent aromatic protons. Their chemical shifts will be in the range of 7.0-8.0 ppm.
-
-CH₃ protons: A sharp singlet around 2.3-2.5 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
C=O carbon: A peak in the downfield region, around 160-170 ppm.[5]
-
Aromatic carbons: Six distinct peaks are expected between 120-140 ppm. The carbons attached to chlorine will be shifted downfield.
-
-CH₃ carbon: A peak in the upfield region, around 20-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 219.07 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1.
Potential Applications in Research and Drug Development
The 2,4-dichloro-5-methylbenzohydrazide scaffold is a promising starting point for the development of new chemical entities. The hydrazide moiety is a versatile functional group that can be readily derivatized to form a wide array of hydrazones, N-acylhydrazides, and heterocyclic compounds like pyrazoles and oxadiazoles.
-
Anticancer Drug Discovery: Many hydrazone derivatives have shown potent anticancer activity by targeting various signaling pathways.[7] This scaffold can be used to generate libraries of compounds for screening against different cancer cell lines.
-
Antimicrobial Agents: The benzohydrazide core is present in several known antimicrobial agents.[6] The dichloro and methyl substitutions may enhance activity against a range of bacterial and fungal pathogens.
-
Intermediate for Agrochemicals: Halogenated aromatic compounds are frequently used in the synthesis of pesticides and herbicides.
Safety and Handling
While specific toxicity data for 2,4-dichloro-5-methylbenzohydrazide is not available, it should be handled with the same precautions as other chlorinated aromatic compounds and hydrazide derivatives.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
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AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
- Louis Savein Dupuis J. Multidiscip. Res. (2023).
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ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzohydrazide. Retrieved from [Link]
- Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride.
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PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]
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